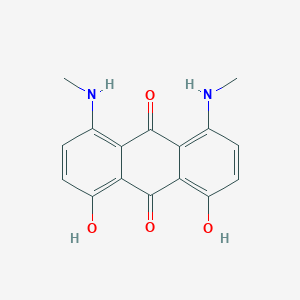

1,8-Dihydroxy-4,5-bis(methylamino)anthraquinone

Descripción general

Descripción

La coumermicina es un antibiótico aminocumarínico conocido por su capacidad de inhibir la ADN girasa bacteriana, una enzima crucial para la replicación del ADN.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La coumermicina se sintetiza mediante una serie de reacciones orgánicas complejas. La síntesis suele implicar el acoplamiento de dos unidades de aminocumarina. Los pasos clave incluyen:

Formación del núcleo de aminocumarina: El núcleo de aminocumarina se sintetiza mediante una serie de reacciones que comienzan con compuestos aromáticos simples. Esto implica reacciones de nitración, reducción y ciclización.

Reacción de acoplamiento: Las dos unidades de aminocumarina se acoplan a continuación utilizando un agente de acoplamiento adecuado, como la diciclohexilcarbodiimida (DCC), en condiciones suaves para formar la estructura final de la coumermicina.

Métodos de producción industrial

La producción industrial de coumermicina implica procesos de fermentación utilizando cepas específicas de bacterias Streptomyces. Estas bacterias producen coumermicina de forma natural, que luego se extrae y purifica mediante diversas técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: La coumermicina puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo presentes en su estructura.

Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo dentro del compuesto.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en diversas posiciones de los anillos aromáticos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).

Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH₄) y el hidruro de aluminio y litio (LiAlH₄).

Sustitución: Se emplean reactivos como el hidróxido de sodio (NaOH) y diversos haluros de alquilo para reacciones de sustitución.

Productos principales

Los principales productos que se forman a partir de estas reacciones incluyen derivados oxidados, formas reducidas de coumermicina y diversos análogos sustituidos, cada uno con posibles actividades biológicas diferentes .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

DHDMAQ has shown promising results as an antimicrobial agent. A study demonstrated its effectiveness against antibiotic-resistant strains of Staphylococcus aureus and Enterococcus faecalis, indicating its potential use in treating infections that are difficult to manage with conventional antibiotics .

DNA Gyrase Inhibition

This compound serves as a model for studying enzyme inhibition, particularly targeting DNA gyrase, an essential enzyme for bacterial DNA replication. Its mechanism of action could lead to the development of new antibacterial agents that target resistant bacterial strains.

Inhibition of Sulfide Production

DHDMAQ has been investigated for its ability to inhibit sulfide production from sulfate-reducing bacteria (SRB). This property is particularly useful in industrial applications where hydrogen sulfide generation poses environmental and operational challenges, such as in oil wells and sewage treatment systems . The specificity of DHDMAQ allows it to inhibit only SRB without affecting other beneficial bacteria, making it an environmentally friendly alternative to broad-spectrum biocides.

Application in Wastewater Treatment

In wastewater treatment processes, DHDMAQ can be utilized to reduce sulfide levels, thereby improving the overall quality of treated water. This application is crucial for maintaining ecological balance and preventing the negative impacts of sulfide on aquatic life.

Case Studies

Mecanismo De Acción

La coumermicina ejerce sus efectos uniéndose al sitio ATPasa de la subunidad GyrB de la ADN girasa. Esta unión inhibe la actividad de la enzima, impidiendo la superenrollamiento del ADN, que es esencial para la replicación del ADN y la división celular. La inhibición de la ADN girasa conduce a la cesación del crecimiento bacteriano y la muerte celular .

Comparación Con Compuestos Similares

Compuestos similares

Novobiocina: Otro antibiótico aminocumarínico que también se dirige a la ADN girasa pero tiene un sitio de unión diferente.

Ciprofloxacina: Un antibiótico fluoroquinolónico que inhibe la ADN girasa y la topoisomerasa IV.

Ácido nalidíxico: Un antibiótico quinolónico más antiguo que se dirige a la ADN girasa.

Singularidad

La coumermicina es única en su estructura de aminocumarina dual, que proporciona un modo distinto de unión e inhibición en comparación con otros antibióticos. Su capacidad para inhibir tanto el crecimiento bacteriano como la proliferación de células cancerosas la diferencia de muchos otros antibióticos .

Actividad Biológica

1,8-Dihydroxy-4,5-bis(methylamino)anthraquinone (DHDMAQ) is a synthetic compound belonging to the anthraquinone family. Its molecular formula is C₁₆H₁₄N₂O₄, and it features two hydroxyl groups and two methylamino substituents on the anthraquinone core. This unique structure significantly influences its chemical properties and biological activities, making it a subject of interest in various fields including medicinal chemistry and pharmacology.

Antiviral Properties

Recent studies have highlighted the antiviral potential of DHDMAQ, particularly against dengue virus. It has been identified as a potent inhibitor of the serine proteinase NS2B/3, which is crucial for viral replication. The compound exhibits an IC50 of approximately 4.2 μM against this proteinase, indicating strong antiviral activity. In vitro assays demonstrated that DHDMAQ effectively inhibits NS2B/3 cleavage in BHK-21 cells at concentrations ranging from 4.2 μM to 432 μM .

Antibacterial Activity

DHDMAQ has also shown promising antibacterial properties. In vitro evaluations indicated that it can resensitize antibiotic-resistant bacteria. Minimum inhibitory concentration (MIC) assays revealed that DHDMAQ effectively inhibited bacterial growth at concentrations as low as 125 µg/mL . The compound's mechanism involves disrupting bacterial cell function, likely through interference with bacterial DNA synthesis or other essential metabolic pathways.

Molecular Interactions

DHDMAQ interacts with critical biological targets through hydrogen bonding and hydrophobic interactions. Molecular docking studies indicate that it binds effectively to target proteins involved in viral replication and bacterial metabolism . The binding free energy calculations further support its potential as a lead compound for drug development.

Pharmacokinetics and Toxicity

Pharmacokinetic assessments are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of DHDMAQ. Preliminary studies suggest favorable pharmacokinetic properties; however, detailed toxicity profiles remain to be established to ensure safety in therapeutic applications .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,8-Dihydroxyanthraquinone | Hydroxyl groups at positions 1 and 8 | Antitumor activity against various cancer cells |

| 4,5-Bis(methylamino)anthraquinone | Amino groups at positions 4 and 5 | Antimicrobial properties |

| Aloe-emodin | Hydroxyl group at position 1; amino group at position 4 | Induces apoptosis in cancer cells |

This table highlights the diversity within the anthraquinone family while emphasizing the unique combination of hydroxyl and methylamino groups present in DHDMAQ.

Case Study 1: Antiviral Efficacy

In a controlled study involving BHK-21 cells infected with dengue virus, DHDMAQ was administered at varying concentrations. Results indicated significant inhibition of viral replication at doses as low as 4.2 μM, showcasing its potential as an antiviral agent .

Case Study 2: Antibiotic Resistance

A study evaluated the effectiveness of DHDMAQ against antibiotic-resistant strains of Staphylococcus aureus. The compound was found to restore sensitivity to commonly used antibiotics, demonstrating its role in combating resistant bacterial infections .

Propiedades

IUPAC Name |

1,8-dihydroxy-4,5-bis(methylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-17-7-3-5-9(19)13-11(7)15(21)12-8(18-2)4-6-10(20)14(12)16(13)22/h3-6,17-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAWNTQAMNBDAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)NC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205077 | |

| Record name | 9,10-Anthracenedione, 4,5-bis(methylamino)-1,8-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56524-76-6 | |

| Record name | 1,8-Dihydroxy-4,5-bis(methylamino)-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56524-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 4,5-bis(methylamino)-1,8-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056524766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 4,5-bis(methylamino)-1,8-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-dihydroxy-4,5-bis(methylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.